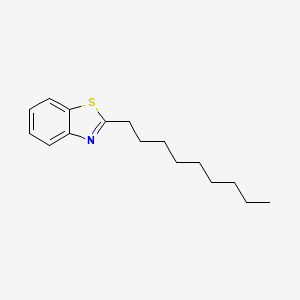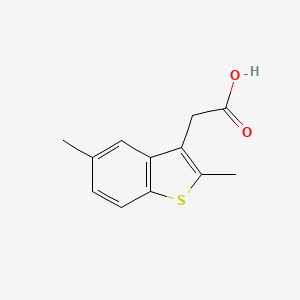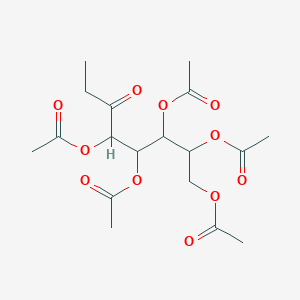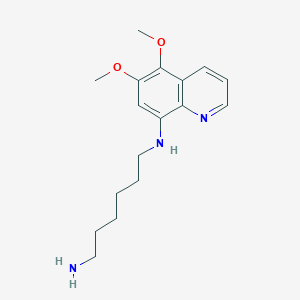![molecular formula C12H18N6O4 B14727150 2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 13389-14-5](/img/structure/B14727150.png)
2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
The synthesis of 2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves multiple steps, including the formation of the purine base and its subsequent attachment to the ribosyl moiety. Specific synthetic routes and reaction conditions are detailed in various chemical literature sources . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can be compared with other purine nucleosides, such as:
Adenosine: A naturally occurring purine nucleoside with various biological roles.
Guanosine: Another purine nucleoside involved in numerous biological processes.
The uniqueness of this compound lies in its specific structure and the resulting properties and applications.
Propriétés
Numéro CAS |
13389-14-5 |
|---|---|
Formule moléculaire |
C12H18N6O4 |
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
2-[6-amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N6O4/c1-2-14-12-17-6-9(13)15-4-16-10(6)18(12)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,2-3H2,1H3,(H,14,17)(H2,13,15,16) |
Clé InChI |
FHXATHZJDXWJNU-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)






![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)

![Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate](/img/structure/B14727122.png)
![3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one](/img/structure/B14727125.png)


